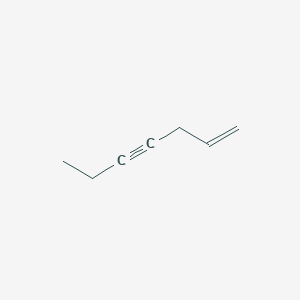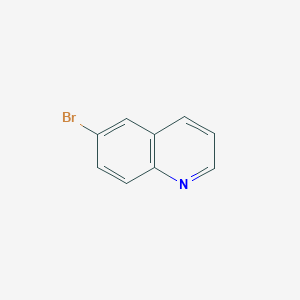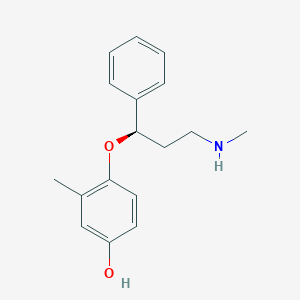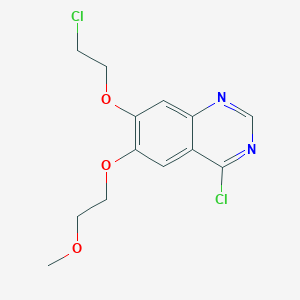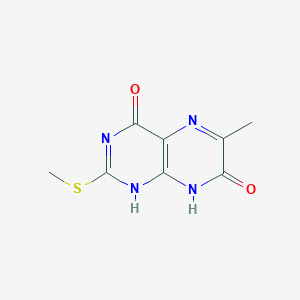
Furan-2,4-dicarbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2,4-dicarbonyl chloride, also known as furan-2,4-dione dichloride, is a chemical compound that is used in various scientific research applications. It is a highly reactive compound that is known for its ability to undergo nucleophilic substitution reactions with various nucleophiles. Furan-2,4-dicarbonyl chloride is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
Furan-2,4-dicarbonyl chloride undergoes nucleophilic substitution reactions with various nucleophiles. The reaction takes place at the carbonyl group of Furan-2,4-dicarbonyl chloridecarbonyl chloride, resulting in the formation of a new compound. The mechanism of action of Furan-2,4-dicarbonyl chloridecarbonyl chloride is dependent on the nature of the nucleophile and the reaction conditions.
Biochemical and physiological effects:
Furan-2,4-dicarbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be a highly reactive compound that can react with various biological molecules, including proteins and nucleic acids. The reaction of Furan-2,4-dicarbonyl chloridecarbonyl chloride with biological molecules can lead to the formation of adducts, which can have deleterious effects on cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
Furan-2,4-dicarbonyl chloride is a highly reactive compound that can be used in a wide range of synthetic reactions. Its reactivity makes it a useful intermediate in the synthesis of various organic compounds. However, its high reactivity can also be a limitation in some lab experiments, as it can react with unintended nucleophiles and interfere with the desired reaction.
Zukünftige Richtungen
There are several future directions for the use of Furan-2,4-dicarbonyl chloridecarbonyl chloride in scientific research. One potential direction is the development of new synthetic methods for the preparation of Furan-2,4-dicarbonyl chloridecarbonyl chloride and its derivatives. Another direction is the study of the biochemical and physiological effects of Furan-2,4-dicarbonyl chloridecarbonyl chloride and its derivatives. This could lead to the development of new drugs and therapies for various diseases. Additionally, the use of Furan-2,4-dicarbonyl chloridecarbonyl chloride in the synthesis of new materials, such as polymers and nanomaterials, could also be an interesting future direction.
Synthesemethoden
Furan-2,4-dicarbonyl chloride can be synthesized by the reaction of Furan-2,4-dicarbonyl chlorideone with thionyl chloride or phosphorus pentachloride. The reaction takes place under reflux conditions and yields Furan-2,4-dicarbonyl chloridecarbonyl chloride as a colorless liquid.
Wissenschaftliche Forschungsanwendungen
Furan-2,4-dicarbonyl chloride is widely used in scientific research as a reactive intermediate in the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals such as antihistamines, antimicrobial agents, and anticancer drugs. It is also used in the synthesis of agrochemicals such as herbicides and insecticides. Furan-2,4-dicarbonyl chloride is also used in the synthesis of dyes and pigments.
Eigenschaften
CAS-Nummer |
104721-75-7 |
|---|---|
Molekularformel |
C6H2Cl2O3 |
Molekulargewicht |
192.98 g/mol |
IUPAC-Name |
furan-2,4-dicarbonyl chloride |
InChI |
InChI=1S/C6H2Cl2O3/c7-5(9)3-1-4(6(8)10)11-2-3/h1-2H |
InChI-Schlüssel |
BOTUJAQRRCYVEZ-UHFFFAOYSA-N |
SMILES |
C1=C(OC=C1C(=O)Cl)C(=O)Cl |
Kanonische SMILES |
C1=C(OC=C1C(=O)Cl)C(=O)Cl |
Synonyme |
2,4-Furandicarbonyldichloride(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









